4-(Cyclopentyloxy)piperidine
Overview
Description
4-(Cyclopentyloxy)piperidine is an organic compound with the molecular formula C10H19NO It consists of a piperidine ring substituted with a cyclopentyloxy group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopentyloxy)piperidine typically involves the reaction of piperidine with cyclopentanol under specific conditions. One common method includes the use of palladium on activated carbon as a catalyst in the presence of hydrogen gas. The reaction is carried out in a mixture of ethanol and ethyl acetate under a pressure of 1034.32 Torr .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopentyloxy)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
4-(Cyclopentyloxy)piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(Cyclopentyloxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound, widely used in pharmaceuticals and organic synthesis.
Piperine: An alkaloid found in black pepper, known for its bioactive properties.
N-Formyl piperidine: Used as a solvent and base in various chemical processes.
Uniqueness
4-(Cyclopentyloxy)piperidine is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Biological Activity
4-(Cyclopentyloxy)piperidine is an organic compound characterized by a piperidine ring substituted with a cyclopentyloxy group at the fourth position. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in various scientific fields, particularly pharmacology and medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula: C10H19NO
- Molecular Weight: 173.27 g/mol
- IUPAC Name: this compound
- CAS Number: 933736-13-1
The cyclopentyloxy group enhances the lipophilicity of the compound, potentially influencing its bioavailability and interaction with biological systems.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may act as an inhibitor or activator of specific pathways, thereby modulating physiological responses.
Potential Mechanisms Include:
- Receptor Binding: The compound may bind to neurotransmitter receptors, influencing neurotransmission and potentially exhibiting psychoactive effects.
- Enzyme Inhibition: It could inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as apoptosis and proliferation.
Biological Activity and Pharmacological Applications
Research has indicated that compounds structurally similar to this compound exhibit significant biological activities, including anticancer properties. For instance, piperidine derivatives have been reported to activate several molecular pathways leading to apoptosis in cancer cells through mechanisms involving the inhibition of the PI3K/Akt signaling pathway .
Anticancer Properties
Studies on piperidine derivatives highlight their potential in cancer therapy:
- Apoptosis Induction: Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Cell Cycle Arrest: Inhibition of cyclin-dependent kinases (CDKs) leading to G1/S phase arrest in cancer cells .
Comparative Analysis with Similar Compounds
Compound | Key Biological Activity | Mechanism of Action |
---|---|---|
Piperine | Anticancer, anti-inflammatory | Inhibition of NF-κB, PI3K/Akt signaling |
Piperidine | Antimicrobial, analgesic | Modulation of neurotransmitter systems |
This compound | Potential anticancer | Unknown; further research needed |
This compound is unique due to its cyclopentyloxy substitution, which may enhance its interaction with biological targets compared to other piperidine derivatives.
Case Studies and Research Findings
Properties
IUPAC Name |
4-cyclopentyloxypiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-4-9(3-1)12-10-5-7-11-8-6-10/h9-11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCOOOOLRWUYPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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